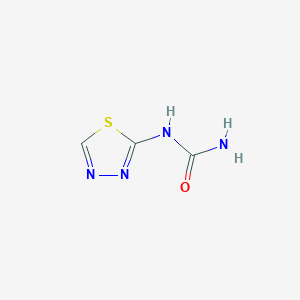
Urea,1,3,4-thiadiazol-2-yl-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea,1,3,4-thiadiazol-2-yl-(9ci) is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea,1,3,4-thiadiazol-2-yl-(9ci) typically involves the reaction of 1,3,4-thiadiazole derivatives with urea or its derivatives. One common method involves the reaction of 1,3,4-thiadiazole-2-thiol with isocyanates under mild conditions to form the desired urea derivative . Another approach includes the reaction of 1,3,4-thiadiazole-2-amine with carbamoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of Urea,1,3,4-thiadiazol-2-yl-(9ci) may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield .
化学反応の分析
Types of Reactions
Urea,1,3,4-thiadiazol-2-yl-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .
科学的研究の応用
作用機序
The mechanism of action of Urea,1,3,4-thiadiazol-2-yl-(9ci) varies depending on its application. In the context of its antimicrobial activity, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death . As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The molecular targets and pathways involved include interactions with specific enzymes and receptors that are crucial for the biological activity of the compound .
類似化合物との比較
Urea,1,3,4-thiadiazol-2-yl-(9ci) can be compared with other thiadiazole derivatives such as:
Thidiazuron (N-phenyl-N’-1,2,3-thiadiazol-5-ylurea): Known for its cytokinin-like activity and use in plant growth regulation.
1,3,4-Thiadiazole-2-thiol: Used as a precursor for the synthesis of various thiadiazole derivatives.
1,3,4-Thiadiazole-2-amine: Another important building block in the synthesis of biologically active compounds.
The uniqueness of Urea,1,3,4-thiadiazol-2-yl-(9ci) lies in its specific biological activities and its potential as a versatile intermediate in organic synthesis .
特性
CAS番号 |
16279-22-4 |
|---|---|
分子式 |
C3H4N4OS |
分子量 |
144.16 g/mol |
IUPAC名 |
1,3,4-thiadiazol-2-ylurea |
InChI |
InChI=1S/C3H4N4OS/c4-2(8)6-3-7-5-1-9-3/h1H,(H3,4,6,7,8) |
InChIキー |
CMQJDYXIZIONAP-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)NC(=O)N |
正規SMILES |
C1=NN=C(S1)NC(=O)N |
同義語 |
Urea, 1,3,4-thiadiazol-2-yl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















